REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[CH:8](=[O:15])[C:9]1C=CC=C[CH:10]=1.C(N(CC)CC)C.C(Cl)(=O)CC>C1(C)C=CC=CC=1.O>[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8](=[O:15])[CH2:9][CH3:10])[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
4.01 g
|
Type
|
reactant
|
Smiles
|
NC1CCNCC1
|
Name
|
|
Quantity
|
4.251 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
ADDITION
|
Details
|
treated with 1N HCl (50 mL) for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with Et2O (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (5×75 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined DCM extract
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
azeotropically dried with toluene
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(CC1)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.74 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |